1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione
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Overview
Description
1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione is an organic compound with the molecular formula C17H16O4 and a molar mass of 284.31 g/mol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentane-1,5-dione backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione can be synthesized through several synthetic routes. One common method involves the condensation reaction between 4-hydroxybenzaldehyde and 1,5-pentanedione in the presence of a base catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to participate in redox reactions, which can modulate cellular processes. Additionally, its ability to undergo substitution reactions enables it to form derivatives with enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-methoxyphenyl)pentane-1,5-dione: Similar structure but with methoxy groups instead of hydroxy groups.
1,5-Bis(4-chlorophenyl)pentane-1,5-dione: Similar structure but with chloro groups instead of hydroxy groups.
1,5-Bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with nitro groups instead of hydroxy groups.
Uniqueness
1,5-Bis(4-hydroxyphenyl)pentane-1,5-dione is unique due to the presence of hydroxy groups, which impart specific chemical reactivity and biological activity. The hydroxy groups enable the compound to participate in hydrogen bonding and redox reactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Properties
IUPAC Name |
1,5-bis(4-hydroxyphenyl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11,18-19H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLZJNZZJDVGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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